molecular formula C10H16ClNO B1421829 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride CAS No. 1251924-90-9

2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1421829
M. Wt: 201.69 g/mol
InChI Key: DZVJGLBWWLODNP-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is used in the preparation of phenethylaminopyrimidine derivatives as PGE2 receptor modulators .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride” consists of 10 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

“2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride” has a molecular weight of 201.69314 . The compound has a melting point of 179-182°C. It is soluble in water, methanol, and ethanol, while it is insoluble in chloroform and diethyl ether.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound has been utilized in various chemical syntheses and structural analyses. For example, it has been involved in the study of the in vivo metabolism of psychoactive phenethylamines in rats, leading to the identification of several metabolites, suggesting the presence of multiple metabolic pathways (Kanamori et al., 2002). Furthermore, its derivatives have been investigated for their potential as chiral derivatizing agents for amines and alcohols, showing satisfactory separation in 31P NMR spectra, indicating its utility in chiral analysis (Majewska, 2019).

Drug Synthesis and Analysis

Studies have also focused on its role in drug synthesis and analysis. For example, the preparation of indazoles through metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes involved compounds structurally related to 2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride (Counceller et al., 2012). Additionally, the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate using related compounds has shown high yields and confirmed structures through various spectroscopic methods (Zhong-mei, 2012).

Material Science and Pharmacology

In material science and pharmacology, the compound's derivatives have been used to cross-link chitosan hydrogels, exhibiting pH- and temperature-responsive swelling and drug release behaviors. This suggests potential applications in targeted drug delivery and the improvement of drug bioavailability (Karimi et al., 2018). Moreover, the crystal structure of related compounds has been analyzed to understand intermolecular interactions, contributing to the field of crystallography and molecular design (Rademeyer et al., 2005).

properties

IUPAC Name

2-(2-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-12-10-6-4-3-5-9(10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVJGLBWWLODNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)ethan-1-amine hydrochloride

CAS RN

1251924-90-9
Record name 2-(2-ethoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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